molecular formula C9H13N3 B13079142 6-Isopropylpicolinimidamide

6-Isopropylpicolinimidamide

Cat. No.: B13079142
M. Wt: 163.22 g/mol
InChI Key: FUSOHTYYGLQNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropylpicolinimidamide is a heterocyclic compound belonging to the class of pyridines It is characterized by the presence of an isopropyl group attached to the 6th position of the picolinimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylpicolinimidamide typically involves the reaction of 6-isopropylpicolinonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the imidamide group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylpicolinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The imidamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced forms.

    Substitution: Formation of substituted picolinimidamide derivatives.

Scientific Research Applications

6-Isopropylpicolinimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Isopropylpicolinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 6-Isopropylpicolinonitrile
  • 6-Isopropylpicolinamide
  • 6-Isopropylpyridine

Comparison: 6-Isopropylpicolinimidamide is unique due to the presence of the imidamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

6-propan-2-ylpyridine-2-carboximidamide

InChI

InChI=1S/C9H13N3/c1-6(2)7-4-3-5-8(12-7)9(10)11/h3-6H,1-2H3,(H3,10,11)

InChI Key

FUSOHTYYGLQNPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC=C1)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.